molecular formula C13H8F3NO B040319 2-(4-Trifluoromethylbenzoyl)pyridine CAS No. 122377-19-9

2-(4-Trifluoromethylbenzoyl)pyridine

Cat. No.: B040319
CAS No.: 122377-19-9
M. Wt: 251.2 g/mol
InChI Key: GRSQHGJNKQUFQK-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylbenzoyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-trifluoromethylbenzoyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-trifluoromethylbenzoyl chloride with pyridine under basic conditions. A common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(4-Trifluoromethylbenzoyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the trifluoromethyl group.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzoyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways, making it a potential candidate for drug development. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Trifluoromethylphenyl)pyridine
  • 2-(4-Trifluoromethylbenzyl)pyridine
  • 2-(4-Trifluoromethylphenoxy)pyridine

Uniqueness

2-(4-Trifluoromethylbenzoyl)pyridine is unique due to the presence of both the pyridine ring and the trifluoromethylbenzoyl group. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical applications.

Properties

IUPAC Name

pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSQHGJNKQUFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559068
Record name (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122377-19-9
Record name (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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